1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-isopropyl-1H-pyrazol-5-ylboronic acid with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution: Substitution reactions involve the replacement of functional groups with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives .
Scientific Research Applications
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-isopropyl-1H-pyrazol-5-ylboronic acid
- 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-isopropyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine stands out due to its unique structure, which allows for specific interactions with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C14H24ClN5 |
---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-10(2)18-9-12(5)14(17-18)15-8-13-6-7-16-19(13)11(3)4;/h6-7,9-11H,8H2,1-5H3,(H,15,17);1H |
InChI Key |
VSXUSOMUOOEBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=NN2C(C)C)C(C)C.Cl |
Origin of Product |
United States |
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